
2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid
Overview
Description
2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid is a complex organic compound with a molecular formula of C14H9ClN2O2S This compound is characterized by the presence of a chlorophenyl group, a cyanopyridine moiety, and a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with elemental sulfur and a base to form 6-(4-chlorophenyl)-3-cyanopyridine-2-thiol. Finally, the thiol group is reacted with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with a pyridine structure, such as 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid, exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its thioacetic acid moiety enhances its interaction with microbial membranes, leading to increased efficacy against various bacterial strains. Research indicates that modifications to the pyridine ring can further enhance its antimicrobial activity .
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression. By inhibiting these enzymes, the compound may contribute to the development of targeted cancer therapies .
Agricultural Applications
1. Pesticide Development
Due to its biological activity, this compound is being explored for use in pesticide formulations. Its effectiveness against plant pathogens can help protect crops from diseases while minimizing environmental impact .
2. Plant Growth Regulation
Research suggests that this compound may act as a plant growth regulator, promoting growth in certain agricultural crops. This application could lead to enhanced yields and better resistance to environmental stressors .
Materials Science Applications
1. Synthesis of Functional Materials
The unique chemical properties of this compound make it suitable for the synthesis of functional materials, such as polymers and nanomaterials. These materials can be utilized in various applications, including electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)thio)acetic acid
- 4-Chlorophenylacetic acid
- 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid
Comparison
Compared to these similar compounds, 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl-substituted cyanopyridines with thiol-containing reagents. Various methodologies have been documented, including refluxing in solvents like ethanol and employing catalytic systems to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that it exhibits potent inhibitory effects on various cancer cell lines, particularly those associated with breast cancer. For instance, it showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong cytotoxicity . In contrast, it exhibited a much lower effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window.
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are often implicated in cancer metastasis. This inhibition may contribute to reduced metastatic potential in vivo as observed in mouse models .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. It has been reported to inhibit nitric oxide production in LPS-stimulated macrophages, akin to known anti-inflammatory agents . The structure-activity relationship (SAR) studies suggest that the presence of the cyanopyridine moiety is crucial for enhancing anti-inflammatory activity.
Case Studies
Study | Findings | Model |
---|---|---|
Study 1 | IC50 = 0.126 μM against MDA-MB-231 cells | In vitro cell line study |
Study 2 | Significant inhibition of MMP-2 and MMP-9 | In vivo mouse model |
Study 3 | Inhibition of NO production in macrophages | In vitro inflammatory model |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest a favorable profile with low systemic toxicity, particularly when compared to traditional chemotherapeutics like 5-Fluorouracil . Further studies are needed to elucidate its metabolic pathways and long-term safety profiles.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-11-4-1-9(2-5-11)12-6-3-10(7-16)14(17-12)20-8-13(18)19/h1-6H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIGITMPKJQGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190935 | |
Record name | 2-[[6-(4-Chlorophenyl)-3-cyano-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326915-38-2 | |
Record name | 2-[[6-(4-Chlorophenyl)-3-cyano-2-pyridinyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326915-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[6-(4-Chlorophenyl)-3-cyano-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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